BenchChemオンラインストアへようこそ!

IFN-|A Receptor Recognition Peptide 1

Interferon Receptor Binding Peptide Pharmacology

IRRP1 (CLKDRHD) is a 7-aa synthetic peptide that uniquely enhances IFN-α/β receptor 1 (IFNAR1) responsiveness via allosteric modulation, achieving up to 4-fold potentiation of JAK-STAT antiviral signaling. Unlike generic IFN-α cytokines, receptor antagonists, or small-molecule agonists, IRRP1 enables dose-dependent signal tuning without increasing receptor occupancy, making it an indispensable tool for dissecting IFNAR1-specific signaling, boosting weak IFN-α isoforms to detectable levels, and studying receptor desensitization mechanisms. For research use only; not a substitute for full-length IFN-α.

Molecular Formula C35H59N13O12S
Molecular Weight 886.0 g/mol
Cat. No. B12427049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIFN-|A Receptor Recognition Peptide 1
Molecular FormulaC35H59N13O12S
Molecular Weight886.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CS)N
InChIInChI=1S/C35H59N13O12S/c1-17(2)10-22(45-28(53)19(37)15-61)31(56)43-20(6-3-4-8-36)29(54)47-24(12-26(49)50)33(58)44-21(7-5-9-41-35(38)39)30(55)46-23(11-18-14-40-16-42-18)32(57)48-25(34(59)60)13-27(51)52/h14,16-17,19-25,61H,3-13,15,36-37H2,1-2H3,(H,40,42)(H,43,56)(H,44,58)(H,45,53)(H,46,55)(H,47,54)(H,48,57)(H,49,50)(H,51,52)(H,59,60)(H4,38,39,41)/t19-,20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyLZLJLCKYBQOTSE-HUVRVWIJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IFN-α Receptor Recognition Peptide 1 (IRRP1): A Procurement-Focused Overview of a Potency-Enhancing Interferon Modulator


IFN-α Receptor Recognition Peptide 1 (IRRP1), also known as Interferon Alpha Receptor Recognition Peptide 1, is a synthetic 7-amino acid peptide (sequence CLKDRHD; CAS: 153840-64-3) derived from a consensus sequence within the Type I interferon (IFN) molecule associated with receptor interaction [1]. It functions as a positive modulator of the IFN-α/β receptor 1 (IFNAR1) , enhancing the responsiveness of the receptor to its endogenous or exogenous IFN-α ligands. Distinct from full-length IFN-α cytokines or receptor-blocking antagonists, IRRP1 operates via an allosteric or cooperative mechanism to potentiate downstream JAK-STAT signaling and the resulting antiviral state [REFS-1, REFS-3]. This peptide is strictly a research-use tool for investigating IFN signaling dynamics.

Why IRRP1 Cannot Be Substituted with Other IFN Pathway Modulators: A Quantitative Evidence Primer


The IFN system is complex, and procurement decisions for research tools must be driven by mechanism. A generic substitution of IRRP1 with a different in-class peptide (e.g., IRRP2 or IRRP3), a small molecule agonist, or a neutralizing antibody is not functionally equivalent and will lead to divergent experimental outcomes [1]. IRRP1 has a specific, quantitative effect on potentiating ligand-receptor binding and downstream antiviral activity, whereas other peptides may be inert or less effective. Small molecule agonists, in contrast, bypass the natural ligand-receptor interaction entirely, creating a different signaling signature. The quantitative evidence presented below demonstrates the precise, peptide-specific augmentation of the IFN-α system provided by IRRP1, which is not a general property of all IFN-α-derived sequences. This guide outlines the specific, quantifiable performance metrics required for informed selection and to avoid costly experimental variability.

Quantitative Differentiation of IRRP1: A Head-to-Head Evidence Guide for Procurement


Superior Potentiation of IFN-α2 Receptor Binding Compared to Other Receptor Recognition Peptides

In a direct comparative study using WISH cells, IRRP1 significantly enhanced the binding of 125I-labeled IFN-α2a to its cell surface receptor compared to control conditions and other synthesized peptides. While the study also tested IRRP2 and IRRP3, only IRRP1 demonstrated a substantial and consistent increase in binding capacity. The presence of IRRP1 (at 100 µM) resulted in a greater than 3-fold increase in receptor binding of 125I-labeled IFN-α2a, whereas IRRP2 and IRRP3 exhibited marginal or no significant effect under identical assay conditions [REFS-1, REFS-2]. This difference highlights the unique functional sequence required for effective receptor interaction potentiation.

Interferon Receptor Binding Peptide Pharmacology Antiviral Assays

Selective Augmentation of Antiviral Activity Without Direct Cytotoxicity

IRRP1 potentiates the antiviral effect of IFN-α2a in a dose-dependent manner without exhibiting direct antiviral activity or cytotoxicity on its own. In a vesicular stomatitis virus (VSV) cytopathic effect (CPE) reduction assay on WISH cells, the combination of IRRP1 (100 µM) with a suboptimal concentration of IFN-α2a (10 U/ml) resulted in a >4-fold increase in antiviral protection compared to IFN-α2a alone. Importantly, IRRP1 at concentrations up to 200 µM showed no measurable effect on VSV replication in the absence of IFN-α, and no cytotoxicity was observed [REFS-1, REFS-2]. This contrasts with other immunomodulatory peptides that may exhibit direct antiviral activity or cytotoxicity at similar concentrations.

Antiviral Assays Viral Replication Dose-Response Cytotoxicity

Potentiation of IFNAR1-Mediated JAK-STAT Signaling Without Receptor Activation

IRRP1 enhances the activation of the JAK-STAT pathway specifically downstream of IFNAR1, as measured by increased phosphorylation of the transcription factor ISGF3 [REFS-1, REFS-2]. In contrast to full IFN-α cytokines, which directly bind and activate the receptor, IRRP1 (at 100 µM) alone does not induce ISGF3 phosphorylation or STAT1/STAT2 activation. However, when co-administered with IFN-α2a (10 U/ml), it potentiates ISGF3 activation to levels comparable to those achieved with a 4-fold higher concentration of IFN-α2a alone [1]. This mechanistic distinction is crucial for experiments requiring a subtle, tunable amplification of the endogenous or exogenous IFN signal rather than a strong, binary on/off switch.

Signal Transduction JAK-STAT Pathway IFNAR1 Phosphorylation

Validated Research Applications of IRRP1 Based on Quantitative Evidence


Enhancement of Suboptimal IFN-α Responses in Antiviral Screening Models

In cell-based antiviral assays (e.g., against VSV, EMCV) where the endogenous or exogenous IFN-α response is weak, IRRP1 can be used at 100 µM to potentiate the antiviral effect by >4-fold. This allows for the study of viral inhibition under conditions that mimic suboptimal immune responses or to evaluate synergistic effects with other antiviral agents. IRRP1’s lack of direct antiviral activity ensures that any observed protection is due to enhanced IFN signaling [REFS-1, REFS-2].

Investigating the Threshold of JAK-STAT Pathway Activation in Immunological Research

Researchers studying the dynamics of the JAK-STAT pathway can use IRRP1 to precisely tune the input signal. By co-treating cells with a fixed, low concentration of IFN-α and varying doses of IRRP1, the effective IFN concentration can be amplified up to 4-fold without increasing receptor occupancy [1]. This provides a unique tool to investigate the relationship between signal strength, duration, and gene expression profiles, or to study receptor desensitization and negative feedback mechanisms that are bypassed by IRRP1.

Differentiation of Type I IFN Receptor Subunit Contributions in Signaling

Since IRRP1 specifically modulates IFNAR1 and not the related IFNAR2 subunit, it serves as a valuable tool for dissecting the distinct roles of each receptor subunit in the signaling complex [1]. In experiments where cells express modified or truncated versions of the receptor, IRRP1 can be used to selectively probe the contribution of IFNAR1-mediated events (like ISGF3 activation) to the overall biological response, an approach not feasible with full IFN-α ligands that engage both subunits .

In Vitro Potentiation of Weak IFN-α Isoforms for Comparative Studies

The IFN-α family consists of multiple isoforms with varying potencies. IRRP1 can be employed as a 'universal' potentiator to boost the signal of weakly active or mutant IFN-α isoforms to detectable levels in receptor binding and signaling assays. This application is directly supported by the original study where IRRP1 enhanced the activity of multiple IFN-α subtypes [1], enabling comparative structure-function analysis that would be difficult or impossible with the weak isoforms alone.

Quote Request

Request a Quote for IFN-|A Receptor Recognition Peptide 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.